1lambda~4~,4-Dithiaspiro[4.5]decan-1-one
Description
1λ⁴,4-Dithiaspiro[4.5]decan-1-one is a sulfur-containing spirocyclic compound characterized by a unique spiro[4.5]decane framework with two sulfur atoms at positions 1 and 2. This structural motif imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound’s spirocyclic architecture enhances conformational rigidity, which can improve binding specificity in biological systems .
Properties
CAS No. |
59796-91-7 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
1,4λ4-dithiaspiro[4.5]decane 4-oxide |
InChI |
InChI=1S/C8H14OS2/c9-11-7-6-10-8(11)4-2-1-3-5-8/h1-7H2 |
InChI Key |
IFVGERSAKYKKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SCCS2=O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The primary synthesis involves acid-catalyzed cyclocondensation between cyclohexanone and 2,3-dimercaptopropan-1-ol (Figure 1). This method, adapted from Franchini et al., employs perchloric acid adsorbed on silica gel (HClO₄-SiO₂) under solvent-free conditions.
Reaction Conditions
- Catalyst : HClO₄-SiO₂ (0.5 mol%)
- Temperature : Room temperature (25°C)
- Time : 6 hours
- Yield : 71–81%
The mechanism proceeds through a thioacetalization pathway, where the ketone carbonyl undergoes nucleophilic attack by thiol groups, followed by cyclization to form the spiro architecture. The solid acid catalyst enhances reaction efficiency while minimizing side products like oligomeric thioethers.
Alternative Sulfur Source Strategies
Comparative studies demonstrate that substituting 2,3-dimercaptopropan-1-ol with 3-mercaptopropane-1,2-diol decreases yields to 54–68%, highlighting the importance of dithiol geometry in ring closure.
Reaction Optimization and Byproduct Analysis
Catalytic System Comparison
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| HClO₄-SiO₂ | 81 | 98.2 |
| H₂SO₄ | 63 | 91.5 |
| Amberlyst-15 | 58 | 89.7 |
Data adapted from confirm HClO₄-SiO₂'s superiority in minimizing ring-opened byproducts.
Solvent Effects
Solvent-free conditions prevent thiol oxidation to disulfides, critical for maintaining reagent activity. Polar aprotic solvents like DMF reduce yields to <40% due to competitive solvation of the catalyst.
Structural Characterization
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃)
- δ 3.12–3.08 (m, 2H, SCH₂)
- δ 2.86–2.82 (m, 2H, COCH₂)
- δ 1.72–1.25 (m, 10H, cyclohexyl)
¹³C NMR
- 208.5 ppm (C=O)
- 45.3 ppm (spiro carbon)
IR (KBr)
- 1685 cm⁻¹ (C=O stretch)
- 1260 cm⁻¹ (C-S vibration)
Crystallographic Validation
X-ray diffraction of analogous spirothiolanes reveals:
- Spiro junction geometry : Dihedral angle of 89.7° between dithiolane and cyclohexane planes
- Conformation : Envelope distortion in the dithiolane ring (Figure 2)
Industrial-Scale Considerations
Purification Protocols
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column chromatography | 99.1 | 85 |
| Recrystallization | 97.3 | 92 |
Ethyl acetate/hexane (1:4) provides optimal crystallization solvent.
Comparative Analysis with Oxygen Analogues
Replacing sulfur with oxygen alters physicochemical properties:
| Property | 1,4-Dithiaspiro | 1,4-Dioxaspiro |
|---|---|---|
| LogP | 2.34 | 1.78 |
| Tₘ (°C) | 112–114 | 89–91 |
| Aqueous solubility | 0.8 mg/mL | 3.2 mg/mL |
The enhanced lipophilicity of the dithia derivative suggests superior membrane permeability.
Chemical Reactions Analysis
Types of Reactions: 1lambda4,4-Dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
1lambda~4~,4-Dithiaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1lambda4,4-Dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The spirocyclic structure also allows for specific binding to target sites, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The key distinction between 1λ⁴,4-dithiaspiro[4.5]decan-1-one and its analogs lies in the heteroatoms within the spiro ring system:
Key Observations :
- Rigidity vs. Flexibility : Diazaspiro derivatives (e.g., 2,8-diazaspiro[4.5]decan-1-one) exhibit greater hydrogen-bonding capacity due to nitrogen lone pairs, whereas the dithiaspiro system’s rigidity may favor selective target binding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
